An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Prop-2-yn-1-yl)piperazine
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Prop-2-yn-1-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its ability to serve as a versatile scaffold in drug design.[1][2] The introduction of a propargyl group at the N1 position, yielding 1-(prop-2-yn-1-yl)piperazine, imbues the molecule with a reactive handle for further chemical modifications, such as click chemistry, while also profoundly influencing its three-dimensional structure and, by extension, its biological activity.[3][4] This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-(prop-2-yn-1-yl)piperazine, grounded in established principles of stereochemistry and supported by spectroscopic and computational methodologies. We will delve into the causality behind its structural preferences and provide actionable protocols for its characterization, offering a critical resource for researchers leveraging this scaffold in drug discovery.
Introduction: The Significance of the 1-(Prop-2-yn-1-yl)piperazine Scaffold
Piperazine and its derivatives are ubiquitous in pharmaceuticals, contributing to the efficacy of drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[1][5] The appeal of the piperazine moiety lies in its ability to exist in a protonated state at physiological pH, enhancing aqueous solubility, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[2]
The addition of the propargyl (prop-2-yn-1-yl) group introduces a terminal alkyne, a highly versatile functional group for chemical ligation.[3][4] This feature makes 1-(prop-2-yn-1-yl)piperazine a valuable building block for the synthesis of complex molecular architectures through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the Sonogashira coupling.[3]
However, the substitution on the piperazine nitrogen does more than just add chemical reactivity; it dictates the molecule's conformational landscape. The way the piperazine ring puckers and the spatial orientation of the propargyl group are critical determinants of how the molecule presents itself to a biological target. Understanding these conformational preferences is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design.
Molecular Structure of 1-(Prop-2-yn-1-yl)piperazine
The fundamental architecture of 1-(prop-2-yn-1-yl)piperazine consists of a six-membered piperazine ring N-substituted with a propargyl group.
Caption: 2D structure of 1-(Prop-2-yn-1-yl)piperazine.
Table 1: Key Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [4] |
| Molecular Weight | 124.19 g/mol | [4] |
| IUPAC Name | 1-(Prop-2-yn-1-yl)piperazine | [4] |
| CAS Number | 52070-67-4 | [4] |
Conformational Analysis
The biological function of a molecule is intrinsically linked to its three-dimensional shape. For 1-(prop-2-yn-1-yl)piperazine, two primary conformational phenomena are at play: the inversion of the piperazine ring and the orientation of the N-propargyl substituent.
Piperazine Ring Pucker
Like cyclohexane, the piperazine ring can exist in several conformations, including the chair, boat, and twist-boat forms.[6][7]
-
Chair Conformation: This is the most stable and predominant conformation for the piperazine ring.[8][9] In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and torsional strain is minimized. The chair form is characterized by having all six torsion angles around +/- 60°.[10]
-
Boat Conformation: This is a higher energy conformation due to eclipsing interactions between hydrogens and a flagpole interaction between the two nitrogen atoms. The boat form can be enforced when the piperazine nitrogen atoms coordinate to a metal center in a bidentate fashion.[8]
-
Twist-Boat Conformation: A slightly more stable intermediate between two boat forms, the twist-boat is still significantly less stable than the chair conformation.[9][10]
For 1-(prop-2-yn-1-yl)piperazine in a solution or biological system, it is overwhelmingly likely to exist in the chair conformation.
Nitrogen Inversion and Ring Inversion
The piperazine chair can undergo a "ring flip" or inversion, interconverting between two chair forms. This process has a significant energy barrier, which is notably higher for N,N'-dimethylpiperazine (55.7 kJ mol⁻¹) compared to cis-1,4-dimethylcyclohexane (40.0 kJ mol⁻¹), indicating the influence of the nitrogen atoms on the ring's flexibility.[6]
During this ring inversion, substituents that were in an axial position become equatorial, and vice versa. This leads to the critical question of the preferred orientation of the propargyl group.
Caption: Conformational equilibrium of the propargyl group.
Axial vs. Equatorial Propargyl Group
For a monosubstituted cyclohexane ring, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. This principle largely holds for N-substituted piperazines. Infrared spectral measurements have shown that the N-H group in piperazine itself prefers the equatorial position, similar to piperidine.[11]
For the 1-(prop-2-yn-1-yl) substituent, the equatorial position is strongly favored for the following reasons:
-
Minimized Steric Strain: An axial propargyl group would experience significant steric clashes with the axial hydrogens on carbons 3 and 5 of the piperazine ring. The equatorial position places the bulky group away from the core of the ring, minimizing these unfavorable interactions.
-
Electronic Considerations: While less dominant than sterics in this case, the orientation can be influenced by hyperconjugation and other electronic effects. However, the energetic penalty of 1,3-diaxial interactions typically outweighs these more subtle effects.
Therefore, the ground-state conformation of 1-(prop-2-yn-1-yl)piperazine is a chair form with the propargyl group occupying an equatorial position. While the axial conformer exists in equilibrium, its population is expected to be very low at room temperature.
Methodologies for Structural and Conformational Elucidation
A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough characterization of 1-(prop-2-yn-1-yl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformation of molecules.
Expertise & Experience: The appearance of NMR spectra for N-substituted piperazines can be complex due to phenomena like restricted amide bond rotation (in acylated piperazines) and the interconversion of chair conformations.[6][12] For 1-(prop-2-yn-1-yl)piperazine, the key is to analyze the chemical shifts and coupling constants of the piperazine ring protons and to use variable temperature (VT) NMR to probe the dynamics of ring inversion.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 1-(prop-2-yn-1-yl)piperazine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. The piperidine protons typically appear as broad multiplets in the δ 2.5-3.5 ppm range. The propargyl protons will show characteristic signals: a singlet or triplet for the acetylenic proton (~δ 2.2 ppm) and a doublet for the methylene protons (~δ 3.2 ppm).
-
Acquire a ¹³C NMR spectrum. This will complement the proton data by defining the carbon skeleton.
-
Acquire 2D NMR spectra, such as COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons), for unambiguous signal assignment.
-
-
Analysis: The distinction between axial and equatorial protons is key. Axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts. Furthermore, the coupling constants (J-values) between adjacent protons can be diagnostic of their dihedral angle and thus their orientation. Large trans-diaxial couplings (J_ax-ax ≈ 10-13 Hz) are characteristic of a chair conformation.
Protocol: Variable Temperature (VT) NMR
-
Objective: To determine the energy barrier for ring inversion.
-
Procedure: Acquire a series of ¹H NMR spectra over a range of temperatures, starting from room temperature and decreasing until significant spectral changes are observed.
-
Observation: As the temperature is lowered, the rate of ring inversion slows down. If slow enough on the NMR timescale, the broad signals for the piperazine protons will resolve into distinct signals for the axial and equatorial protons of the frozen chair conformation. The temperature at which these signals coalesce (the coalescence temperature, T_c) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. For N,N'-disubstituted piperazines, these barriers are typically in the range of 56-80 kJ mol⁻¹.[6][12]
X-ray Crystallography
This technique provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational information.
Expertise & Experience: Obtaining single crystals suitable for X-ray diffraction can be challenging. The crystal structure reveals the conformation adopted in the solid state, which is generally the lowest energy conformation. For flexible molecules, it's important to recognize that the crystal packing forces can sometimes trap a conformation that is not the most stable one in solution. However, for piperazine rings, the chair conformation is almost universally observed in the solid state unless other factors, like metal coordination, are present.[8]
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 1-(prop-2-yn-1-yl)piperazine. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem to generate an initial model of the molecule. Refine this model against the experimental data to obtain the final structure with high precision.
-
Analysis: Analyze the resulting structure to determine bond lengths, bond angles, torsion angles, and the overall conformation of the molecule, confirming the chair pucker and the equatorial disposition of the propargyl group.
Computational Chemistry
Molecular modeling provides invaluable insights into the relative stabilities of different conformers and the energy barriers separating them.
Caption: Workflow for computational conformational analysis.
Expertise & Experience: The choice of computational method is crucial for obtaining accurate results. While molecular mechanics can be used for a quick initial search, more robust quantum mechanical methods like Density Functional Theory (DFT) are required for reliable energy calculations. Modern DFT functionals, such as M06-2X, have shown a good balance of accuracy and efficiency for modeling piperazine-containing ligands.[9]
Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of 1-(prop-2-yn-1-yl)piperazine. Generate two initial structures: one with the propargyl group in an axial position and one with it in an equatorial position on a chair-like piperazine ring.
-
Geometry Optimization: Perform a full geometry optimization for both conformers using a DFT method (e.g., M06-2X) and a suitable basis set (e.g., cc-pVDZ).[9] This will find the lowest energy structure in the vicinity of the starting geometry.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of any imaginary frequencies confirms that the structures are true energy minima.
-
Energy Comparison: Compare the electronic energies (or, more accurately, the Gibbs free energies) of the optimized axial and equatorial conformers. The difference in energy will quantify the preference for the equatorial position.
-
(Optional) Transition State Search: To find the energy barrier for ring inversion, perform a transition state search starting from a geometry that is intermediate between the two chair forms (e.g., a twist-boat). A successful transition state calculation will yield a structure with exactly one imaginary frequency, and its energy will provide the activation barrier for the interconversion.
Conclusion: Implications for Drug Design
The conformational landscape of 1-(prop-2-yn-1-yl)piperazine is dominated by a chair conformation with the propargyl substituent in an equatorial orientation. This preference is a direct consequence of minimizing steric strain. For drug development professionals, this has critical implications:
-
Predictable Scaffolding: The rigidity and predictable conformation of the piperazine chair allow it to act as a reliable scaffold, positioning the propargyl group and the second piperazine nitrogen (N4) in a well-defined spatial relationship.
-
Vectorial Exit Point: The equatorial propargyl group provides a defined vector away from the core of the molecule. This is crucial when using the alkyne as a point of attachment for other pharmacophoric groups, as their position relative to the piperazine core will be constrained.
-
Pharmacophore Modeling: When developing pharmacophore models, the equatorial conformer should be considered the bioactive conformation. Docking studies and virtual screening efforts should be initiated with this low-energy structure to yield more accurate and relevant results.[13]
By understanding the fundamental principles that govern the structure and conformation of 1-(prop-2-yn-1-yl)piperazine, researchers can more effectively utilize this versatile building block, accelerating the design and synthesis of novel therapeutics with improved potency and selectivity.
References
-
Wikipedia. Piperazine. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. [Link]
-
National Institutes of Health. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
National Institutes of Health. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Sunhwan Jo. Piperazine Ring Conformation using RDKit. [Link]
-
Indian Academy of Sciences. Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. [Link]
-
ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]
-
PubChem. 1-(prop-2-yn-1-yl)piperidine. [Link]
-
MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]
-
PubMed. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]
-
PubChem. 1-(Piperazin-1-yl)prop-2-en-1-one. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
PubChem. 1-(Prop-2-en-1-yl)piperidine. [Link]
-
PubChem. 1-(Prop-2-yn-1-yl)piperidine. [Link]
-
PubMed. Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. [Link]
-
MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]
-
PubMed. Conformational analysis of 2-substituted piperazines. [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
RSC Publishing. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]
-
PubMed. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. [Link]
-
Dana Bioscience. 1-(Prop-2-yn-1-yl)piperazin-2-one 5g. [Link]
-
RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 52070-67-4: 1-(prop-2-yn-1-yl)piperazine | CymitQuimica [cymitquimica.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine Ring Conformation using RDKit | Sunhwan Jo [sunhwan.github.io]
- 11. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
